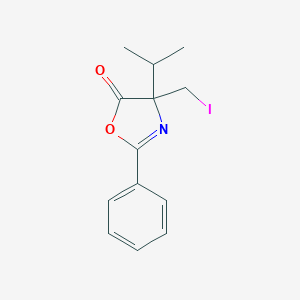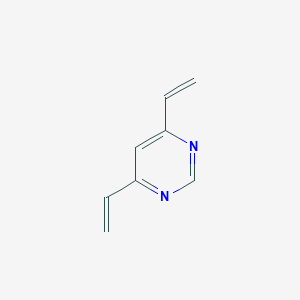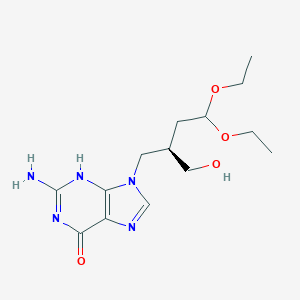
(R)-2-amino-9-(4,4-diethoxy-2-(hydroxymethyl)butyl)-1H-purin-6(9H)-one
Vue d'ensemble
Description
Purine derivatives are a significant class of compounds with widespread applications in medicinal chemistry, materials science, and as intermediates in the synthesis of more complex molecules. Their structural versatility allows for a broad range of chemical reactions and modifications, making them crucial for developing new pharmaceuticals, agrochemicals, and novel materials.
Synthesis Analysis
Synthetic approaches to purine derivatives often involve multistep chemical processes, including N-alkylation, Mitsunobu reactions, and displacement reactions. For instance, N-Methoxy-9-methyl-9H-purin-6-amines can be synthesized through the N-methylation of known 6-chloropurines, followed by a displacement of chlorine, showcasing the complexity and versatility in purine chemistry (Roggen & Gundersen, 2008).
Molecular Structure Analysis
The molecular structure of purine derivatives is critical for their chemical reactivity and biological activity. X-ray crystallography studies reveal that purine bases can adopt various conformations depending on their substitution patterns, significantly influencing their interactions with biological targets (Mazumder et al., 2001).
Chemical Reactions and Properties
Purine derivatives undergo a wide range of chemical reactions, including alkylation, acetylation, and hydrogenation, allowing for the introduction of various functional groups. These reactions are fundamental for modifying the chemical and physical properties of the compounds, tailoring them for specific applications (Sharma, Sharma, & Rane, 2004).
Physical Properties Analysis
The physical properties of purine derivatives, such as solubility, melting point, and crystal structure, are crucial for their practical applications. These properties are influenced by the molecular structure and the nature of substituents attached to the purine core. Advanced spectroscopic techniques, including NMR and IR spectroscopy, play a vital role in characterizing these compounds (Çolak et al., 2021).
Chemical Properties Analysis
The chemical properties of purine derivatives, such as reactivity, stability, and tautomerism, are essential for understanding their behavior in chemical reactions and biological systems. Studies on N-Methoxy-9-methyl-9H-purin-6-amines, for example, have shown significant variations in amino/imino tautomer ratios, affecting their chemical behavior and potential applications (Roggen & Gundersen, 2008).
Applications De Recherche Scientifique
Synthesis and Structural Studies
Synthesis of 2-Substituted N-methoxy-9-methyl-9H-purin-6-amines : These compounds, including structures similar to (R)-2-amino-9-(4,4-diethoxy-2-(hydroxymethyl)butyl)-1H-purin-6(9H)-one, were synthesized from 6-chloro-9-methyl-9H-purines. Their tautomeric ratios varied significantly, influencing the properties of the compounds (Roggen et al., 2011).
Study of Tautomerism and Alkylation : The synthesized N-methoxy-9-methyl-9H-purin-6-amines, similar in structure to the compound , showed variations in amino/imino tautomer ratios, identified through NMR methods. This study provided insights into the chemical behavior of these compounds (Roggen & Gundersen, 2008).
Biological Activity
Antimycobacterial and Antiprotozoal Activity : The synthesized 2-substituted agelasine analogs, structurally related to the compound , showed promising antimycobacterial and antiprotozoal activity. The introduction of specific functional groups in these compounds improved their activity against certain cancer cell lines (Roggen et al., 2011).
Synthesis of Acyclic Nucleotide Analogues : Research into acyclic nucleotide analogues derived from N3-substituted isoguanine led to the synthesis of compounds similar to (R)-2-amino-9-(4,4-diethoxy-2-(hydroxymethyl)butyl)-1H-purin-6(9H)-one. These compounds did not exhibit significant antiviral or cytostatic activity, suggesting specific structural requirements for biological efficacy (Alexander et al., 2000).
Antiviral Activity of Enantiomeric Cyclobutyl Nucleoside Analogues : The synthesis and study of enantiomeric cyclobutyl guanine and adenine nucleoside analogues, similar in structure, revealed significant antiherpes activity for compounds mimicking the absolute configuration of natural nucleosides (Bisacchi et al., 1991).
Safety And Hazards
This involves understanding the potential risks associated with the compound. This can include toxicity, flammability, environmental impact, and precautions for safe handling and storage.
Orientations Futures
This involves predicting or proposing future research directions. This could be based on current limitations, unanswered questions, or potential applications of the compound.
Please consult with a qualified professional or refer to specific scientific literature for detailed information.
Propriétés
IUPAC Name |
2-amino-9-[(2R)-4,4-diethoxy-2-(hydroxymethyl)butyl]-1H-purin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N5O4/c1-3-22-10(23-4-2)5-9(7-20)6-19-8-16-11-12(19)17-14(15)18-13(11)21/h8-10,20H,3-7H2,1-2H3,(H3,15,17,18,21)/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDFDGVJRIDONQK-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CC(CN1C=NC2=C1N=C(NC2=O)N)CO)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(C[C@H](CN1C=NC2=C1N=C(NC2=O)N)CO)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50432372 | |
| Record name | 2-Amino-9-[(2R)-4,4-diethoxy-2-(hydroxymethyl)butyl]-3,9-dihydro-6H-purin-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50432372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-amino-9-(4,4-diethoxy-2-(hydroxymethyl)butyl)-1H-purin-6(9H)-one | |
CAS RN |
195157-25-6 | |
| Record name | 2-Amino-9-[(2R)-4,4-diethoxy-2-(hydroxymethyl)butyl]-3,9-dihydro-6H-purin-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50432372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



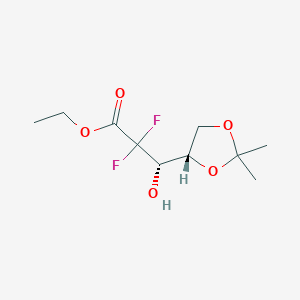
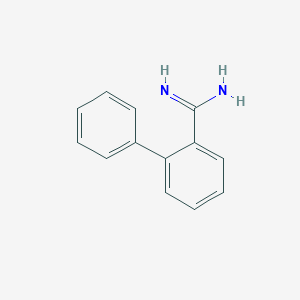
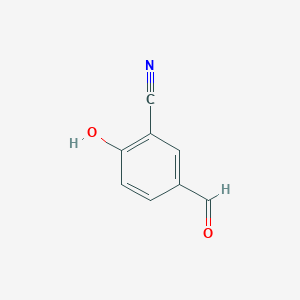
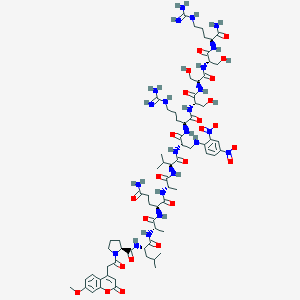
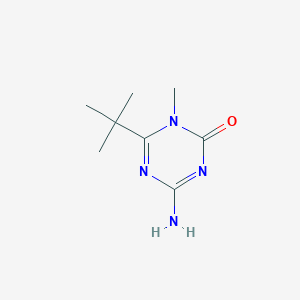
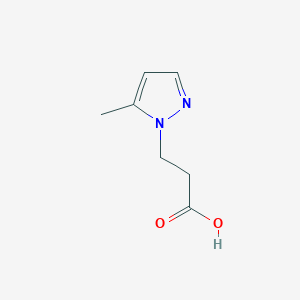
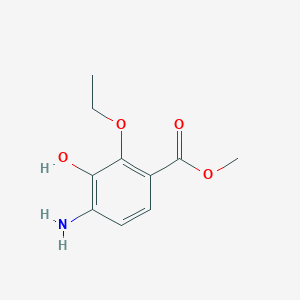
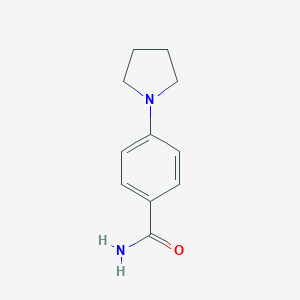
![Methyl 6,6-dimethyl-4-oxo-3-(propylthio)-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate](/img/structure/B71301.png)
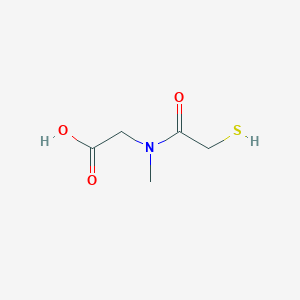
![(S)-1-[(R)-alpha-Methylbenzyl]aziridine-2-methanol](/img/structure/B71307.png)
